molecular formula C8H4ClF2NO B3040522 2-(Chlorodifluoromethyl)-1,3-benzoxazole CAS No. 212311-54-1

2-(Chlorodifluoromethyl)-1,3-benzoxazole

Cat. No.: B3040522
CAS No.: 212311-54-1
M. Wt: 203.57 g/mol
InChI Key: NHSGLHULXBUSIQ-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the chlorodifluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodifluoromethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chlorodifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield the corresponding amine derivative, while oxidation can produce oxides or other oxidized forms .

Scientific Research Applications

2-(Chlorodifluoromethyl)-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorodifluoromethyl)-1,3-benzoxazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various chemical reactions and applications .

Biological Activity

2-(Chlorodifluoromethyl)-1,3-benzoxazole is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the benzoxazole family, which is characterized by a fused benzene and oxazole ring. The chlorodifluoromethyl group contributes to its unique chemical properties, enhancing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various domains:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against fungi and bacteria.
  • Anticancer Potential : Preliminary findings suggest it may have anticancer effects, although more detailed investigations are needed.
  • Other Therapeutic Applications : Its potential as a therapeutic agent in various diseases is under exploration.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Candida albicans, particularly strains resistant to conventional azoles. The Minimum Inhibitory Concentration (MIC) values were reported, indicating significant antifungal activity:

CompoundMIC (µg/mL)% Inhibition
This compound1664.2 ± 10.6

The compound's mechanism of action appears to involve disrupting membrane integrity and inhibiting ergosterol synthesis, which is critical for fungal cell membrane stability .

Anticancer Activity

Research into the anticancer properties of benzoxazole derivatives has shown promising results. For instance, derivatives have been evaluated for their binding affinities to serotonin receptors (5-HT1A and 5-HT2A), which are implicated in cancer pathways. Compounds similar to this compound exhibited notable affinities and demonstrated potential antidepressant-like effects in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with fungal membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in the biosynthesis of essential cellular components, such as ergosterol in fungi.
  • Receptor Modulation : Similar compounds have shown the ability to modulate neurotransmitter receptors, suggesting a potential role in neurological applications .

Case Studies

Several studies have documented the efficacy of benzoxazole derivatives:

  • Antifungal Activity : In vitro studies demonstrated significant antifungal activity against resistant strains of Candida species.
  • Antidepressant Effects : Compounds related to this compound showed high receptor affinity and antidepressant-like behavior in animal models .

Properties

IUPAC Name

2-[chloro(difluoro)methyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSGLHULXBUSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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